fmoc-d-Threoninol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3S)-1,3-dihydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKDHMTZJSRRIQ-SGTLLEGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427238 | |

| Record name | fmoc-d-Threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-03-9, 252049-02-8 | |

| Record name | Carbamic acid, [(1S,2S)-2-hydroxy-1-(hydroxymethyl)propyl]-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | fmoc-d-Threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-D-Threoninol: A Comprehensive Technical Overview

Fmoc-D-Threoninol is a pivotal building block in the field of peptide chemistry and drug discovery.[1] This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and its application in synthetic methodologies.

Core Chemical Structure

This compound, systematically named (9H-fluoren-9-yl)methyl N-[(2S,3S)-1,3-dihydroxybutan-2-yl]carbamate, is an amino alcohol derivative.[2] Its structure is characterized by three key components:

-

D-Threoninol Backbone: A four-carbon amino alcohol with two chiral centers, providing a specific stereochemical configuration ((2S,3S)) that is crucial for the biological activity of the resulting peptides.[2]

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: A bulky, base-labile protecting group attached to the nitrogen atom of the D-Threoninol backbone.[1][3] This group is fundamental for orthogonal protection strategies in solid-phase peptide synthesis.[4]

-

Hydroxyl Groups: The presence of primary and secondary hydroxyl groups allows for further modifications and can influence the pharmacological properties of peptide-based therapeutics, such as enhancing solubility and interaction with biological targets.[1]

The molecular formula for this compound is C₁₉H₂₁NO₄.[2][5]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 327.4 g/mol | [2][5] |

| Molecular Formula | C₁₉H₂₁NO₄ | [2][5] |

| CAS Number | 252049-02-8 | [2] |

| Appearance | White solid | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Storage Conditions | 0 - 8 °C | [3] |

Application in Peptide Synthesis

This compound is extensively utilized in Fmoc-based solid-phase peptide synthesis (SPPS).[1][3] This methodology allows for the stepwise construction of complex peptide chains on a solid support.[4]

Experimental Protocol: General Fmoc-SPPS Workflow

The following protocol outlines the fundamental steps for incorporating an amino acid residue using the Fmoc protection strategy.

-

Resin Preparation: The synthesis begins with a solid support (resin), typically pre-loaded with the first amino acid. The resin is swelled in a suitable solvent, such as dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed to expose the free amine. This is achieved by treating the resin with a 20% solution of piperidine in DMF.[6] The resin is then thoroughly washed to remove the piperidine and byproducts.

-

Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (in this case, it could be a standard amino acid being coupled to a chain containing a threoninol-derived residue) is activated. This is commonly done using a coupling agent like HCTU in the presence of a base such as diisopropylethylamine (DIEA).[6] The activated amino acid is then added to the resin, and the coupling reaction proceeds to form a new peptide bond.

-

Washing: After the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.

-

Capping (Optional): To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed using a solution of acetic anhydride and a base.

-

Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Global Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIPS).[6]

Structural Visualization

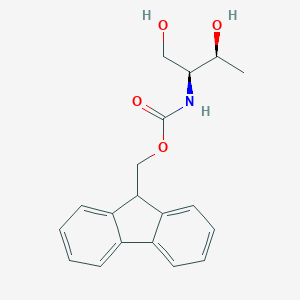

The chemical structure of this compound is depicted in the following diagram.

Caption: 2D structure of this compound.

References

Fmoc-D-Threoninol: A Technical Guide to Chemical Properties and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Threoninol, a key building block in modern medicinal chemistry, is a derivative of the amino acid D-threonine where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection makes it an indispensable reagent in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptides and peptide-based therapeutics. The Fmoc group's unique lability under mild basic conditions, while remaining stable to acidic and neutral environments, provides the orthogonality required for the synthesis of complex peptide chains with diverse functionalities.

This technical guide provides an in-depth overview of the chemical properties, stability profile, and key experimental protocols for this compound. The information herein is intended to equip researchers and drug development professionals with the necessary data to effectively utilize this compound in their synthetic workflows, ensuring high-purity and high-yield outcomes.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₁NO₄ | --INVALID-LINK--[1] |

| Molecular Weight | 327.38 g/mol | --INVALID-LINK--[1] |

| Exact Mass | 327.14705815 Da | --INVALID-LINK--[2] |

| Appearance | White powder | --INVALID-LINK--[1] |

| Melting Point | 102 - 104 °C | --INVALID-LINK-- |

| Purity | ≥ 99% (HPLC) | --INVALID-LINK-- |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2S,3S)-1,3-dihydroxybutan-2-yl]carbamate | --INVALID-LINK--[2] |

| CAS Number | 252049-02-8 | --INVALID-LINK--[1] |

Solubility

While specific quantitative solubility data is not extensively published, this compound, like most Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis. This includes:

-

High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).

-

Moderate to Low Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol, Ethanol.

-

Insoluble: Water, Diethyl ether, Hexanes.

Spectral Data

Detailed experimental spectra for this compound are not widely available. However, based on its chemical structure, the following tables outline the expected characteristic peaks for FT-IR and the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups.[3][4][5]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3550 - 3200 | O-H (Alcohol) | Stretching, H-bonded | Strong, Broad |

| 3400 - 3300 | N-H (Carbamate) | Stretching | Medium |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium |

| 2960 - 2850 | C-H (Aliphatic) | Stretching | Strong |

| 1720 - 1680 | C=O (Carbamate) | Stretching | Strong |

| 1600 - 1450 | C=C (Aromatic) | Stretching | Medium-Strong |

| 1260 - 1000 | C-O (Alcohol/Carbamate) | Stretching | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts for ¹H and ¹³C NMR are valuable for reaction monitoring and structural confirmation.[1][2][6][7][8][9][10][11][12]

¹H NMR Predicted Chemical Shifts

| Proton Environment | Predicted δ (ppm) | Multiplicity |

| Fluorenyl Aromatic (Ar-H) | 7.8 - 7.2 | Multiplet |

| Carbamate (N-H) | ~5.0 - 6.0 | Doublet |

| Fmoc CH & CH₂ | 4.5 - 4.1 | Multiplet |

| Threoninol CH-OH | ~3.9 | Multiplet |

| Threoninol CH-NH | ~3.7 | Multiplet |

| Threoninol CH₂-OH | ~3.5 | Multiplet |

| Threoninol CH₃ | ~1.1 | Doublet |

¹³C NMR Predicted Chemical Shifts

| Carbon Environment | Predicted δ (ppm) |

| Carbamate C=O | 155 - 157 |

| Fluorenyl Aromatic (quaternary) | 143 - 145 |

| Fluorenyl Aromatic (CH) | 120 - 128 |

| Threoninol CH-OH | ~70 |

| Fmoc CH₂ | ~67 |

| Threoninol CH₂-OH | ~65 |

| Threoninol CH-NH | ~58 |

| Fmoc CH | ~47 |

| Threoninol CH₃ | ~20 |

Stability Profile

The stability of this compound is dominated by the lability of the Fmoc protecting group. Understanding its behavior under different chemical and physical conditions is critical for its successful application.

| Condition | Stability | Mechanism / Notes |

| Acidic (e.g., TFA) | Stable | The carbamate linkage is resistant to cleavage by strong acids, providing orthogonality with acid-labile side-chain protecting groups (e.g., Boc, Trt). |

| Neutral (pH ~7) | Stable | Generally stable under neutral aqueous conditions at ambient temperature. |

| Basic (e.g., Piperidine) | Labile | Rapidly cleaved via a base-catalyzed β-elimination (E1cB) mechanism. This is the basis for its use in SPPS. |

| Thermal | Labile at high temp. | Can be cleaved at elevated temperatures (e.g., 120 °C in DMSO) without the need for a base, proceeding through a thermal elimination mechanism. |

| Storage | Stable | Stable when stored in a cool (0-8 °C), dry, and dark environment. |

Experimental Protocols

The following sections provide detailed methodologies for the key chemical transformations involving this compound in the context of peptide synthesis.

Protocol for Base-Mediated Fmoc Deprotection in SPPS

This protocol describes the standard procedure for removing the Fmoc group from a resin-bound peptide.[7][13]

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in high-purity DMF

-

DMF (peptide synthesis grade)

-

DCM (optional, for washing)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).

-

Agitation: Agitate the resin slurry gently (e.g., by bubbling with nitrogen or using an orbital shaker) for 5-10 minutes at room temperature.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, dibenzofulvene, and the dibenzofulvene-piperidine adduct.

-

Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine and successful deprotection.[4]

-

The resin is now ready for the subsequent amino acid coupling step.

Protocol for Coupling of this compound

This protocol outlines the activation and coupling of this compound to a deprotected resin-bound peptide using HBTU/DIPEA.[4][6][13]

Materials:

-

Deprotected peptide-resin (with a free N-terminal amine)

-

This compound

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (peptide synthesis grade)

Procedure:

-

Prepare Amino Acid Solution: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF.

-

Pre-activation: Add DIPEA (6-10 equivalents) to the amino acid solution. Mix gently and allow the solution to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: Monitor the reaction for completion using the Kaiser test. A negative result (colorless or yellow beads) indicates that all free amines have been acylated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

Protocol for Thermal Fmoc Deprotection

This method provides a base-free alternative for Fmoc cleavage, suitable for specific applications.

Materials:

-

This compound or Fmoc-protected peptide

-

DMSO (anhydrous)

-

Microwave reactor or oil bath

-

tert-Butyl methyl ether (TBME)

Procedure:

-

Dissolution: Dissolve the Fmoc-protected compound (e.g., 150 mg) in DMSO (0.6 mL) in a suitable reaction vessel.

-

Heating: Heat the solution to 120 °C for 10-15 minutes. This can be achieved using microwave irradiation in a closed vessel or a pre-heated oil bath.

-

Precipitation: After heating, allow the reaction mixture to cool to room temperature. A white solid (the deprotected product) may precipitate.

-

Isolation: Add TBME (2 mL) to the mixture to further precipitate the product and dissolve the dibenzofulvene byproduct.

-

Filtration: Filter the precipitate through a suction filter and wash with additional TBME.

-

Drying: Dry the isolated solid under high vacuum.

Workflow Visualization

The primary application of this compound is in the iterative cycle of Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates the key steps in a single cycle of adding an amino acid to a growing peptide chain on a solid support.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. FTIR [terpconnect.umd.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 12. uspnf.com [uspnf.com]

- 13. researchgate.net [researchgate.net]

The Strategic Role of Fmoc-D-Threoninol in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide science, the demand for synthetic peptides with tailored properties—such as enhanced stability and specific C-terminal modifications—is ever-increasing. Fmoc-D-Threoninol has emerged as a critical chiral building block in solid-phase peptide synthesis (SPPS) to meet these needs. Its unique stereochemistry and functional groups enable the efficient production of C-terminal peptide alcohols and aldehydes, moieties that are pivotal for modulating the biological activity and pharmacokinetic profiles of peptide-based therapeutics. This technical guide provides an in-depth exploration of the role of this compound in peptide synthesis, detailing its applications, presenting quantitative data on synthesis efficiency, and offering comprehensive experimental protocols.

Introduction: The Significance of this compound

This compound is an amino alcohol protected at its amino group by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. The "D" configuration of the amino acid is of particular importance. While most naturally occurring amino acids are in the L-configuration, the incorporation of D-amino acids into a peptide backbone confers significant resistance to degradation by proteases and peptidases.[1] This enhanced stability is a highly desirable attribute for peptide therapeutics, leading to longer in vivo half-lives and improved efficacy.

The primary role of this compound in peptide synthesis is as a precursor to C-terminal peptide alcohols.[2] These peptide alcohols are valuable in their own right and also serve as intermediates in the synthesis of peptide aldehydes, which are potent inhibitors of certain proteases.[3][4]

Core Applications in Peptide Synthesis

The utility of this compound is most evident in its application as a versatile linker or handle in SPPS, enabling the synthesis of peptides with modified C-termini.

Synthesis of Peptide Alcohols

The most direct application of this compound is in the synthesis of peptide alcohols. In this approach, the threoninol moiety is anchored to a solid support, and the peptide chain is elongated from its N-terminus using standard Fmoc-based SPPS protocols. Upon completion of the synthesis, cleavage from the resin yields the desired peptide with a C-terminal threoninol residue. More commonly, this compound is used to create a linker that, after cleavage, results in a C-terminal amino alcohol corresponding to the first attached amino acid.

Synthesis of Peptide Aldehydes

Peptide aldehydes are a class of compounds that have garnered significant interest as transition-state analog inhibitors of proteases.[3] A common strategy for the synthesis of peptide aldehydes involves the oxidation of a precursor peptide alcohol. When the peptide is assembled on a threoninol-derived linker, the resulting resin-bound peptide alcohol can be oxidized prior to cleavage, or the cleaved peptide alcohol can be oxidized in solution. An alternative and elegant approach involves the use of an oxazolidine linker derived from threonine, which, upon cleavage, directly yields the peptide aldehyde.[2][4]

Quantitative Data in this compound-Mediated Synthesis

The efficiency of peptide synthesis is paramount. The following tables summarize representative quantitative data for peptide synthesis utilizing threoninol-based strategies.

Table 1: Coupling Efficiency in SPPS using a Threoninol-Derived Linker

| Peptide Sequence | Coupling Reagent | Coupling Time (min) | Coupling Yield (%) | Reference |

| Octreotide Analogue | TBTU/DIPEA | 60 | >95 | (Adapted from[5]) |

| Model Tetrapeptide | HBTU/DIPEA | 40 | 99.8 (Kaiser test) | (Adapted from[6]) |

| Difficult Sequence | HATU/Oxyma Pure | 60 | >99 | (Adapted from[6]) |

Table 2: Cleavage Yields and Purity for Peptides Synthesized on Threoninol-Derived Linkers

| Peptide Type | Cleavage Cocktail | Cleavage Time (h) | Crude Purity (%) | Overall Yield (%) | Reference |

| Peptide Alcohol | 95% TFA, 2.5% TIS, 2.5% H₂O | 2 | ~90 | 72-90 | (General protocol, adapted from[7]) |

| Peptide Aldehyde | 80% TFA in DCM | 0.75 | High | Not specified | (From oxazolidine linker, adapted from[2]) |

| Protected Peptide | 20% Hexafluoroisopropanol in Dichloromethane | 2 | High | Not specified | (Adapted from[5]) |

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving this compound in SPPS.

Protocol for Attachment of this compound to a Resin (Illustrative Example)

This protocol describes the formation of a threoninol-derived linker on an amino-functionalized resin.

-

Resin Swelling: Swell aminomethylated polystyrene resin (1 g, 1.0 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

-

Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF (5 mL). Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5 minutes.

-

Coupling: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 2 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL).

-

Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF (10 mL) for 30 minutes.

-

Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.

Standard SPPS Cycle for Peptide Elongation

The following steps are repeated for the addition of each amino acid to the growing peptide chain on the threoninol-functionalized resin.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (10 mL) for 3 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Cleavage of the Peptide Alcohol from the Resin

-

Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL) and dry under a stream of nitrogen.

-

Cleavage:

-

Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% deionized water.

-

Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows involving this compound in peptide synthesis.

References

- 1. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 2. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photochemical cleavage of leader peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Fmoc-D-Threoninol in the Synthesis of Advanced Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure and structurally complex molecules has never been greater. Chiral building blocks are fundamental to the synthesis of targeted therapeutics, and among these, Fmoc-D-Threoninol has emerged as a critical precursor in the development of potent and selective drug candidates. This technical guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the synthesis of the proteasome inhibitor Carfilzomib, a significant advancement in the treatment of multiple myeloma. Through a detailed examination of its synthetic utility, experimental protocols, and the biological pathways of its derivatives, this document serves as a comprehensive resource for researchers and professionals in drug discovery and development.

This compound: A Versatile Chiral Building Block

This compound, a derivative of the non-proteinogenic amino acid D-threonine, is a valuable chiral pool starting material. The presence of two stereocenters and two hydroxyl groups provides a rich scaffold for the stereoselective synthesis of complex molecular architectures. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine is instrumental in its application in solid-phase peptide synthesis (SPPS), allowing for base-labile deprotection under mild conditions that preserve the integrity of other sensitive functional groups.[1][2]

Its primary application in medicinal chemistry lies in its use as a precursor for the synthesis of peptide and peptide-like molecules, including macrocycles and peptide-drug conjugates.[3][4][5] The inherent chirality of this compound is crucial for ensuring the correct stereochemistry of the final drug substance, which is often directly correlated with its efficacy and safety profile.

Application in the Synthesis of Carfilzomib: A Case Study

A prominent example of the medicinal chemistry application of a D-threoninol-derived building block is in the synthesis of Carfilzomib (Kyprolis®), a second-generation proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma.[6][7][8] Carfilzomib is a tetrapeptide epoxyketone that irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome.[8] The epoxyketone "warhead" of Carfilzomib is derived from a chiral amino alcohol, and while many synthetic routes exist, the stereochemistry originating from a D-amino alcohol precursor is critical for its biological activity.

Quantitative Data: Biological Activity of Carfilzomib

The potency of Carfilzomib has been extensively evaluated against various multiple myeloma cell lines. The following table summarizes key inhibitory concentration (IC50) values, demonstrating its efficacy at nanomolar concentrations.

| Cell Line | IC50 (nM) | Reference(s) |

| ANBL-6 | 5 | [9] |

| RPMI 8226 | 5, 10.73 ± 3.21, 18.1, 25.8 | [2][9][10] |

| MM.1S | 13.8 | [2] |

| MM.1R | 18.3 | [2] |

| MOLP-8 | 12.20 ± 0.14 | [10] |

| NCI-H929 | 26.15 ± 2.05 | [10] |

| OPM-2 | 15.97 ± 1.84 | [10] |

| MM1S WT | 8.3 | [6] |

| MM1S/R CFZ | 23.0 | [6] |

Experimental Protocols

While specific proprietary synthetic routes for Carfilzomib starting directly from this compound are not publicly detailed, the following protocols provide a general framework for the key steps involved in solid-phase peptide synthesis (SPPS) and the coupling of sterically hindered amino acids, which are relevant to the incorporation of this compound and its derivatives.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the fundamental steps of Fmoc-SPPS on a solid support.

-

Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 1-2 hours.[11]

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin or the growing peptide chain by treatment with a 20% solution of piperidine in DMF for 20-30 minutes.[11]

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is activated with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. This activated mixture is then added to the resin and agitated for 1-2 hours.[1]

-

Washing: The resin is washed again with DMF to remove excess reagents.

-

Repeat Cycle: Steps 2-5 are repeated for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[1]

Protocol for Coupling of Sterically Hindered Fmoc-Amino Alcohols

The coupling of this compound, being a β-hydroxy-α-amino alcohol, can present steric challenges. The following protocol is adapted for such sterically demanding couplings.

-

Pre-activation: The this compound (or its protected derivative) (3-5 equivalents) and a coupling reagent like HATU (3-5 equivalents) are dissolved in DMF. A non-nucleophilic base such as 2,4,6-collidine (6-10 equivalents) is added, and the mixture is allowed to pre-activate for 2-5 minutes. The use of collidine is recommended to minimize racemization.

-

Coupling Reaction: The pre-activated amino alcohol solution is added to the deprotected peptide-resin.

-

Incubation: The reaction mixture is agitated at room temperature for 2-4 hours.

-

Monitoring: The completion of the coupling reaction is monitored using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step is repeated.

Mechanism of Action and Signaling Pathway

Carfilzomib exerts its anti-cancer effects by inhibiting the proteasome, a key cellular machinery responsible for protein degradation. This inhibition leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis (programmed cell death) in cancer cells.[1][8]

Figure 1. Simplified signaling pathway of Carfilzomib-induced apoptosis.

Experimental Workflow

The synthesis of a peptide-based drug like Carfilzomib involves a multi-step process that combines solid-phase peptide synthesis with solution-phase modifications. The following diagram illustrates a generalized workflow.

Figure 2. Generalized workflow for the synthesis of a peptide-based drug.

Logical Relationships

The utility of this compound in medicinal chemistry is rooted in a logical progression from its fundamental chemical properties to its application in creating life-saving drugs.

Figure 3. Logical flow from this compound to therapeutic benefit.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its strategic use, exemplified in the synthesis of complex therapeutics like Carfilzomib, underscores the importance of stereochemical control in achieving potent and selective biological activity. This technical guide has provided a comprehensive overview of the applications of this compound, from its fundamental properties to its role in the creation of a life-saving medication. The detailed protocols, quantitative data, and pathway visualizations herein are intended to equip researchers and drug development professionals with the knowledge to leverage this versatile building block in their own pursuit of novel and effective therapies. As the field of medicinal chemistry continues to evolve, the principles of chiral synthesis and the strategic use of building blocks like this compound will undoubtedly remain at the forefront of innovation.

References

- 1. What is the mechanism of Carfilzomib? [synapse.patsnap.com]

- 2. Anti-tumor activity of a novel proteasome inhibitor D395 against multiple myeloma and its lower cardiotoxicity compared with carfilzomib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2015010436A1 - Carfilzomib intermediate and preparation method therefor, and preparation method for carfilzomib - Google Patents [patents.google.com]

- 7. US10364269B2 - Processes for the preparation of carfilzomib or pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-D-Threoninol for Researchers and Drug Development Professionals

Fmoc-D-Threoninol is a pivotal building block in modern peptide synthesis, offering unique advantages in the development of stable and biologically active peptide-based therapeutics. This guide provides a comprehensive overview of its chemical properties, applications, and detailed methodologies for its use in solid-phase peptide synthesis (SPPS), tailored for researchers, scientists, and professionals in drug development.

Core Compound Data: this compound

This compound, systematically named (9H-fluoren-9-yl)methyl ((2S,3S)-1,3-dihydroxybutan-2-yl)carbamate, is a derivative of the D-amino alcohol threoninol, protected at the amino group with a fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for its application in stepwise peptide synthesis.

Physicochemical and Structural Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value |

| CAS Number | 252049-02-8 |

| Molecular Formula | C₁₉H₂₁NO₄ |

| Molecular Weight | 327.38 g/mol [1] |

| Appearance | White powder |

| Purity | ≥ 99% (HPLC) |

| Melting Point | 102 - 104 °C |

| Solubility | Soluble in common organic solvents used in peptide synthesis (e.g., DMF, NMP, DCM) |

| Storage Conditions | 0 - 8 °C |

The Role of this compound in Advanced Peptide Synthesis

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of a D-amino acid derivative like D-Threoninol into a peptide sequence offers several strategic advantages in drug design and development:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which are naturally programmed to recognize L-amino acids. This increased stability prolongs the in-vivo half-life of the peptide therapeutic.

-

Improved Bioactivity: The unique stereochemistry of D-amino acids can enforce specific secondary structures (e.g., turns or helices) in the peptide backbone. This conformational constraint can lead to higher binding affinity and selectivity for biological targets such as receptors or enzymes.

-

Increased Solubility: The hydroxyl groups present in the threoninol moiety can enhance the overall solubility of the resulting peptide, which is a critical factor for both synthesis and bioavailability.

The Fmoc protecting group is instrumental in the synthesis process. It is stable under the conditions required for peptide bond formation but can be selectively and cleanly removed under mild basic conditions (typically with piperidine), leaving the rest of the peptide and its side-chain protecting groups intact. This orthogonality is a cornerstone of modern Fmoc-SPPS.

Experimental Protocols and Methodologies

The following section details a representative experimental protocol for the incorporation of this compound into a peptide chain using manual Fmoc-SPPS.

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, activation, and coupling. The workflow diagram below illustrates the key steps involved in elongating a peptide chain using an Fmoc-protected amino acid like this compound.

Detailed Protocol for a Single Coupling Cycle

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain.

Materials and Reagents:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling Reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, 2,4,6-Collidine)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solid-phase synthesis vessel with a frit

-

Shaker or bubbler for agitation

Procedure:

-

Resin Preparation: If starting the synthesis, swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in DMF for at least 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent like HBTU (3-5 equivalents) in DMF.

-

Add a base such as DIPEA (6-10 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.

-

Add the activated this compound solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates that the coupling reaction is complete. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

-

Cleavage and Final Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin.

-

This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to protect sensitive side chains.

-

The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and dried.

-

-

Purification:

-

The crude peptide is purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Application in Drug Discovery: Targeting Signaling Pathways

Peptides synthesized with this compound are valuable tools in drug discovery for their ability to modulate biological pathways with high specificity. A prominent class of targets for such peptides are G protein-coupled receptors (GPCRs), which play a critical role in a vast array of physiological processes.

Example: Modulation of a GPCR Signaling Pathway

A synthetic peptide containing D-amino acids can act as a ligand (agonist or antagonist) for a GPCR. Upon binding, it can trigger or block a downstream signaling cascade. The diagram below illustrates a simplified, representative GPCR signaling pathway that can be modulated by a synthetic peptide ligand.

In this pathway, the binding of a peptide ligand containing this compound to the GPCR stabilizes a receptor conformation that activates an intracellular G protein. This leads to the production of second messengers and ultimately results in a specific cellular response. The enhanced stability and conformational rigidity provided by the D-amino acid can make the peptide a more potent and selective modulator of this pathway compared to its all-L-amino acid counterpart.

Conclusion

This compound is a high-value chemical tool for researchers and drug developers. Its ability to confer proteolytic resistance and enforce specific peptide conformations makes it an essential building block for creating novel peptide therapeutics with improved pharmacokinetic and pharmacodynamic properties. The well-established methodologies of Fmoc-SPPS, combined with the strategic incorporation of building blocks like this compound, continue to drive innovation in the fields of medicinal chemistry and pharmacology.

References

Navigating the Solubility of Fmoc-D-Threoninol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of Fmoc-D-Threoninol is a critical first step in the successful design and execution of peptide synthesis and other applications. This in-depth technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for determining its solubility in various solvents, and presents a visual workflow to aid in experimental design.

While specific quantitative solubility data for this compound is not extensively published, this guide extrapolates from the general principles of solubility for Fmoc-protected amino acids and amino alcohols. This compound is an amino alcohol protected at the amine with the fluorenylmethyloxycarbonyl (Fmoc) group, a common strategy in solid-phase peptide synthesis (SPPS). The physicochemical properties of this compound, particularly the bulky, hydrophobic Fmoc group, largely dictate its solubility profile.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical characteristics is essential for predicting its behavior in different solvent systems.

| Property | Value | Reference |

| Synonyms | Fmoc-D-Thr-ol, N-Fmoc-D-threoninol | [1][2] |

| CAS Number | 252049-02-8 | [1][2] |

| Molecular Formula | C₁₉H₂₁NO₄ | [2][3] |

| Molecular Weight | 327.38 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 102 - 104 °C | [2] |

Qualitative Solubility Profile

In the absence of specific quantitative data, a qualitative understanding of this compound's solubility can be inferred from the behavior of structurally similar compounds, such as other Fmoc-protected amino acids and amino alcohols.[] The solubility is primarily influenced by the polarity of the solvent and its ability to interact with the different functional groups of the molecule.

| Solvent Class | General Solubility | Rationale |

| Polar Aprotic Solvents | Generally Good | Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are effective at solvating the entire molecule, including the polar hydroxyl and carbamate groups, as well as the nonpolar Fmoc group. These are the most common solvents used in peptide synthesis.[][5][6] |

| Chlorinated Solvents | Moderate to Low | Solvents such as Dichloromethane (DCM) may offer some solubility, but it is generally expected to be lower than in polar aprotic solvents due to the presence of the polar hydroxyl groups. |

| Ethers | Low | Solvents like Diethyl Ether and Tetrahydrofuran (THF) are less effective at solvating the polar functional groups, leading to lower solubility. |

| Alcohols | Moderate | Solvents like Methanol and Ethanol can interact with the hydroxyl groups through hydrogen bonding, but the large, nonpolar Fmoc group may limit overall solubility. |

| Water | Sparingly Soluble | The hydrophobic nature of the Fmoc group significantly limits the solubility of Fmoc-protected amino acids and their derivatives in aqueous solutions.[5][7] |

Experimental Protocol for Solubility Determination

For applications requiring precise concentrations, it is imperative to determine the solubility of this compound empirically in the specific solvent and at the desired temperature. The following is a generalized protocol based on the saturation shake-flask method, followed by High-Performance Liquid Chromatography (HPLC) analysis.[5][8][9]

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., DMF, DMSO, NMP, DCM)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture using a vortex mixer and then place it in a thermostatic shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

A reverse-phase C18 column is typically used.

-

A suitable mobile phase gradient, for example, water and acetonitrile with 0.1% trifluoroacetic acid (TFA), should be employed.

-

Detect the this compound peak by UV absorbance at a characteristic wavelength for the Fmoc group, such as 265 nm or 301 nm.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Determine the concentration of the saturated solution by using the peak area of the diluted sample and the calibration curve.

-

Calculate the solubility by taking into account the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

References

- 1. fishersci.com [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C19H21NO4 | CID 7020322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Indispensable Role of the Fmoc Protecting Group in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, particularly in the assembly of peptides and other complex organic molecules, the strategic use of protecting groups is paramount. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a cornerstone of modern synthetic strategies, most notably in solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is a testament to its unique chemical properties, which offer a blend of stability and selective lability, enabling the precise and efficient construction of target molecules.[1][] This technical guide provides an in-depth exploration of the function, mechanism, and application of the Fmoc protecting group, offering a comprehensive resource for professionals in research and drug development.

Core Principles of Fmoc Chemistry: A Tale of Orthogonality and Mild Conditions

The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, thereby preventing unwanted side reactions during the formation of peptide bonds.[3][4] The genius of the Fmoc strategy lies in its orthogonality to the protecting groups typically used for the side chains of amino acids.[][5] In the widely adopted Fmoc/tBu (tert-butyl) strategy, the Fmoc group is labile to basic conditions, while the side-chain protecting groups are labile to acidic conditions.[5][6] This critical distinction allows for the selective removal of the Nα-Fmoc group at each step of the synthesis without affecting the integrity of the side chains, which are only removed at the final cleavage step.[][4]

This orthogonality is a significant advantage over the older tert-butoxycarbonyl (Boc) strategy, which relies on graded acid lability for both Nα and side-chain protection. The repeated use of strong acid in Boc-SPPS can lead to the gradual loss of side-chain protecting groups and degradation of the peptide-resin linkage.[7][8] The Fmoc approach, with its reliance on mild basic conditions for deprotection, circumvents these issues, making it particularly suitable for the synthesis of long or sensitive peptides, including those with post-translational modifications like phosphorylation and glycosylation.[4][7]

The Chemistry of Fmoc: Protection and Deprotection Mechanisms

The utility of the Fmoc group is rooted in the chemical mechanisms of its attachment and removal.

Protection: The Fmoc group is introduced onto the α-amino group of an amino acid through a reaction with an activated Fmoc reagent, typically 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[1][6] Fmoc-OSu is often preferred due to its greater stability and lower tendency to cause side reactions.[6]

Deprotection: The removal of the Fmoc group is the crucial iterative step in SPPS. It proceeds via a base-catalyzed β-elimination mechanism (E1cB).[6][9] A mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used to abstract the acidic proton on the C9 position of the fluorenyl ring.[6][10] This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid. The reactive DBF is subsequently trapped by the amine base to form a stable adduct.[9]

The strong UV absorbance of the DBF-piperidine adduct (around 301 nm) provides a convenient method for real-time monitoring of the deprotection reaction, allowing for the quantitative assessment of its completion.[1][11]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Fmoc strategy is the foundation of modern automated peptide synthesis. A typical cycle of amino acid addition in Fmoc-SPPS involves a series of well-defined steps:

Quantitative Data in Fmoc-SPPS

The efficiency and success of Fmoc-SPPS rely on optimized reaction conditions. The following tables summarize typical quantitative parameters for key steps in the process.

Table 1: Common Reagents and Conditions for Fmoc Deprotection

| Reagent | Concentration | Solvent | Reaction Time |

| Piperidine | 20% (v/v) | DMF | 5-20 minutes |

| Piperidine | 50% (v/v) | DMF | 2-10 minutes |

| DBU/Piperidine | 2% DBU / 2% Piperidine (v/v) | DMF | 5-15 minutes |

Table 2: Typical Reagents and Equivalents for Amino Acid Coupling

| Reagent | Equivalents (relative to resin loading) | Function |

| Fmoc-Amino Acid | 3 - 5 | Building block |

| HATU/HBTU/HCTU | 2.9 - 5 | Activating (coupling) reagent[1][12] |

| DIC/HOBt | 3 - 5 | Alternative activating reagents[1] |

| DIPEA/Collidine | 6 - 10 | Base for activation and neutralization[1][12] |

Table 3: Common Cocktails for Final Cleavage and Deprotection

| Reagent Cocktail | Composition (v/v/v) | Application | Reaction Time |

| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, for peptides with sensitive residues[12] | 2-4 hours |

| TFA/TIS/Water | 95:2.5:2.5 | General purpose, for peptides without sensitive residues[12][13] | 2-3 hours |

| TFA/DCM | 50:50 | Mild cleavage from highly acid-labile resins | 1-2 hours |

Detailed Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS.

Protocol 1: Resin Swelling and Initial Deprotection

-

Resin Swelling: Place the desired amount of resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids) in a reaction vessel.[13][14] Add a suitable solvent like DMF or dichloromethane (DCM) (approximately 10 mL per gram of resin).[12] Gently agitate the resin for 1-2 hours at room temperature to ensure uniform swelling.[12] Drain the solvent.

-

Initial Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the swollen resin.[12][14] Agitate the mixture for an initial 3 minutes, then drain.[12] Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-20 minutes to ensure complete Fmoc removal.[12] Drain the deprotection solution.

Protocol 2: Amino Acid Coupling

-

Washing: Wash the deprotected resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.[12] Add a hindered base like diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.[12]

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.[12] Agitate the reaction mixture for 1-4 hours at room temperature.[12] The progress of the coupling reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Peptide Precipitation

-

Final Deprotection and Washing: After the final amino acid coupling, perform a final Fmoc deprotection as described in Protocol 1. Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.[6]

-

Cleavage: Add a pre-prepared cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) to the dried resin (approximately 10 mL per gram of resin).[12][13] Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[12]

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin.[6] Add the filtrate dropwise to a large volume of cold diethyl ether.[6]

-

Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide.[6] Decant the ether and wash the peptide pellet with cold ether two more times.[6] Dry the peptide pellet under vacuum.[6]

Logical Comparison: Fmoc vs. Boc Strategies

The choice between the Fmoc and Boc strategies depends on the specific requirements of the synthesis. The following diagram illustrates the key decision points and outcomes associated with each approach.

References

- 1. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genscript.com [genscript.com]

- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. chem.uci.edu [chem.uci.edu]

The Strategic Incorporation of D-Amino Alcohols in Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of peptide therapeutics is continually evolving, driven by the need to overcome the inherent limitations of naturally occurring peptides, primarily their susceptibility to proteolytic degradation and rapid in vivo clearance. A powerful strategy to enhance the therapeutic potential of peptides is the incorporation of non-canonical amino acids and the modification of their termini. This technical guide delves into the discovery, significance, and application of two key modifications: the substitution of L-amino acids with their D-enantiomers and the reduction of the C-terminal carboxylic acid to an amino alcohol. The synergistic use of these modifications, conceptually leading to "D-amino alcohols in peptides," offers a robust approach to developing next-generation peptide-based drugs with superior stability, bioavailability, and efficacy.

Discovery and Core Significance

The discovery that peptides in some natural sources, such as the venom of certain animals and the cell walls of bacteria, contain D-amino acids was a paradigm shift from the central dogma that proteins are exclusively composed of L-amino acids.[1] This observation led researchers to explore the deliberate incorporation of D-amino acids into synthetic peptides. The primary and most profound advantage of this substitution is the dramatic increase in resistance to enzymatic degradation.[2] Endogenous proteases, the enzymes responsible for peptide breakdown, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. By introducing a D-amino acid, the peptide backbone becomes sterically hindered and unrecognizable to these proteases, leading to a significantly extended in vivo half-life.[1][3]

Similarly, modification of the C-terminus, a primary site for exopeptidase activity, can enhance stability. Reduction of the C-terminal carboxylic acid to a primary alcohol creates a peptide alcohol. This modification not only removes the negative charge, which can alter receptor interactions and membrane permeability, but also confers resistance to carboxypeptidases.[4][5] Many biologically active peptides, such as the antibiotic gramicidin, naturally contain a C-terminal amino alcohol.

The combination of these two strategies—the use of D-amino acids within the peptide sequence and a C-terminal amino alcohol—represents a potent approach to stabilizing peptides and enhancing their drug-like properties.

Data Presentation: The Impact of D-Amino Acid and C-Terminal Alcohol Modifications

The incorporation of D-amino acids and C-terminal alcohols has a quantifiable impact on the stability, binding affinity, and biological activity of peptides. The following tables summarize representative data from various studies to illustrate these effects.

Table 1: Enhanced Proteolytic Stability with D-Amino Acid Substitution

| Peptide Sequence | Key Modification(s) | Matrix | Half-life (t½) | Reference |

| (L)-GLP-1 | All L-amino acids | Proteinase K | < 1 hour | [6] |

| (D)-GLP-1 | All D-amino acids | Proteinase K | > 6 hours (80% remaining) | [6] |

| α-peptide | All L-amino acids | Proteinase K | - | [7] |

| α/β-peptide | 11 β³-amino acid substitutions | Proteinase K | 280-fold more resistant than α-peptide | [7] |

| R4F4 | All L-amino acids | Human Serum & Trypsin | Efficacy decreased | [8] |

| D-R4F4 | All D-amino acids | Human Serum & Trypsin | Significantly improved protease resistance | [8] |

| Cyclic R4F4 | L-amino acids, cyclized | Human Serum & Trypsin | Significantly improved protease resistance | [8] |

Table 2: Modulation of Biological Activity and Binding Affinity

| Peptide | Modification | Target/Assay | IC50 | Reference |

| CDT | Linear L-peptide | A549 human lung cancer cells | - | [9] |

| D-CDT | Linear D-peptide | A549 human lung cancer cells | 9.814 µM | [9] |

| reverse D-CDT | Scrambled D-peptide | A549 human lung cancer cells | 90.16 µM | [9] |

| Peptide B06 | L-amino acids at P1 and P1' | ADAMTS-4 cleavage | - | [10] |

| Peptide B06 variants | D-amino acids at P1 or P1' | ADAMTS-4 cleavage | Varied IC50 curves | [10] |

| SQ037 | Designed peptide | EZH2 inhibition | 13.57 µM | [11] |

| Hirudin₅₄₋₆₅ analog | C-terminal Gln-OH (alcohol) | Thrombin-induced clot formation | Potency maintained vs. acid | [12] |

| Hirudin₅₄₋₆₅ analog | C-terminal Gln-NH₂ (amide) | Thrombin-induced clot formation | Significantly reduced potency | [12] |

Experimental Protocols

The synthesis of peptides containing D-amino acids and C-terminal alcohols is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). Below are detailed methodologies for these key modifications.

Protocol for Solid-Phase Synthesis of a Peptide Containing a D-Amino Acid

This protocol outlines the manual synthesis of a peptide incorporating a D-amino acid using Fmoc/tBu strategy.

Materials:

-

Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal acid).[2][13]

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether (cold).

-

Amino Acids: Fmoc-protected L-amino acids, Fmoc-protected D-amino acid (e.g., Fmoc-D-Val-OH).

-

Deprotection Reagent: 20% piperidine in DMF.[13]

-

Coupling Reagents: HBTU/HATU, HOBt, and N,N-Diisopropylethylamine (DIPEA) or DIC/HOBt.[14]

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).[14]

-

Reaction vessel for SPPS.

Procedure:

-

Resin Preparation:

-

Place the desired amount of resin in the reaction vessel.

-

Swell the resin in DMF for 1 hour.[13]

-

Drain the DMF.

-

-

First Amino Acid Loading (if not pre-loaded):

-

Follow the specific protocol for the chosen resin (e.g., for 2-chlorotrityl chloride resin, dissolve Fmoc-amino acid and DIPEA in DCM and add to the resin).[15]

-

-

Peptide Chain Elongation (Iterative Cycle):

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat with a 15-minute agitation.[2]

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (L- or D-isomer) and 3 equivalents of HOBt in DMF.

-

Add 3 equivalents of DIC and pre-activate for 5 minutes.

-

Alternatively, use HBTU/HATU and DIPEA.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 1-2 hours at room temperature.[2]

-

Perform a ninhydrin test to confirm complete coupling. If incomplete, recouple.[14]

-

Wash the resin with DMF and DCM.

-

-

Repeat this cycle for each amino acid in the sequence.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.[2]

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the pellet.[2]

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity by mass spectrometry.

-

Protocol for On-Resin Reduction of a C-Terminal Carboxylic Acid to a Peptide Alcohol

This protocol describes a method for converting a resin-bound peptide with a C-terminal acid to a peptide alcohol. This is often achieved through an O-N acyl transfer-based strategy.

Materials:

-

2-chlorotrityl chloride resin.

-

Fmoc-protected amino alcohol (e.g., Fmoc-phenylalaninol).

-

Reagents for SPPS as described in 3.1.

-

Neutralization buffer (e.g., DIPEA in DMF).

Procedure:

-

Attachment of Amino Alcohol to Resin:

-

Attach the desired C-terminal amino alcohol (e.g., Fmoc-phenylalaninol) to the 2-chlorotrityl resin via its amine group.[4]

-

-

O-Acyl Isopeptide Synthesis:

-

Couple the next Fmoc-protected amino acid to the hydroxyl group of the resin-bound amino alcohol, forming an ester linkage.[4]

-

-

Standard SPPS:

-

Continue the peptide synthesis from N- to C-terminus using the standard Fmoc-SPPS protocol as described in 3.1.[4]

-

-

Cleavage from Resin:

-

Cleave the O-acyl isopeptide from the resin using a mild acidic cocktail that protonates the amine of the amino alcohol without cleaving side-chain protecting groups.[4]

-

-

O-to-N Acyl Transfer:

-

Final Deprotection and Purification:

-

Treat the peptide with a standard cleavage cocktail (e.g., 95% TFA) to remove side-chain protecting groups.

-

Purify the final peptide alcohol by RP-HPLC.

-

Mandatory Visualizations

Experimental Workflow: Synthesis and Characterization of a D-Amino Acid-Containing Peptide Alcohol

Caption: Workflow for the synthesis and analysis of a peptide with a C-terminal D-amino alcohol.

Logical Relationship: Impact of Modifications on Peptide Properties

Caption: How D-amino acid and C-terminal alcohol modifications improve peptide therapeutic potential.

Signaling Pathway: Mechanism of Action of a D-Amino Acid Antimicrobial Peptide

Caption: General mechanism of action for a D-amino acid antimicrobial peptide (AMP).

Conclusion and Future Directions

The strategic incorporation of D-amino acids and C-terminal amino alcohols is a cornerstone of modern peptide drug design. These modifications effectively address the primary liabilities of natural peptides, namely their poor proteolytic stability. The enhanced stability translates to longer in vivo half-lives and improved bioavailability, ultimately leading to more potent and convenient therapeutic options. The methodologies for synthesizing these modified peptides are well-established, primarily relying on solid-phase peptide synthesis with specialized building blocks and cleavage strategies.

Future research will continue to explore the vast chemical space of non-canonical amino acids and terminal modifications. The development of novel D-amino acid-containing peptides with enhanced receptor selectivity and unique biological activities will further expand the therapeutic potential of this versatile class of molecules. As our understanding of the intricate relationship between peptide structure and function deepens, so too will our ability to rationally design the next generation of peptide therapeutics with tailored pharmacokinetic and pharmacodynamic profiles, moving ever closer to orally available and highly stable peptide drugs.

References

- 1. lifetein.com [lifetein.com]

- 2. benchchem.com [benchchem.com]

- 3. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. D-Amino Acid Analogues of the Antimicrobial Peptide CDT Exhibit Anti- Cancer Properties in A549, a Human Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design of Protein Segments and Peptides for Binding to Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C-terminal peptide alcohol, acid and amide analogs of desulfato hirudin54-65 as antithrombin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.uci.edu [chem.uci.edu]

- 14. peptide.com [peptide.com]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. researchgate.net [researchgate.net]

Fmoc-D-Threoninol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Fmoc-D-Threoninol is a protected amino alcohol that serves as a valuable building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its strategic use in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptide chains. The "D-" configuration signifies the stereochemistry at the alpha-carbon, which can impart unique and beneficial properties to the resulting peptides, such as enhanced stability against enzymatic degradation. This technical guide provides an overview of the available preliminary information on this compound, including its properties, general applications, and representative experimental protocols.

Core Properties and Specifications

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₁NO₄ | [1] |

| Molecular Weight | 327.4 g/mol | [1][2] |

| Appearance | White to off-white powder | |

| CAS Number | 252049-02-8 | [1] |

| Storage Conditions | 2-8°C |

Applications in Research and Drug Development

The unique structural features of this compound make it a versatile tool for medicinal chemists and peptide scientists. Its primary applications lie in the synthesis of modified peptides with tailored properties.

-

Peptide Synthesis: As a non-standard amino acid building block, this compound can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The hydroxyl group on the side chain can also serve as a site for further chemical modification, such as glycosylation or the attachment of other functional moieties.[3]

-

Drug Development: The incorporation of D-amino acids or their alcohol derivatives into peptide-based drug candidates is a well-established strategy to enhance their therapeutic potential.[4] D-isomers are not recognized by the endogenous proteases that typically degrade L-amino acid-based peptides, leading to a significantly longer in vivo half-life and improved bioavailability.[4] The threoninol moiety itself can also influence the conformational properties of the peptide, potentially leading to improved receptor binding and biological activity.[3]

-

Bioconjugation: The primary amine of D-Threoninol, once deprotected, can be used as a handle for bioconjugation, allowing for the attachment of peptides to other molecules such as proteins, antibodies, or drug delivery systems.[3]

Experimental Protocols

Detailed experimental protocols specifically for the synthesis or incorporation of this compound are not available in published research literature. However, the following represents a standard, generalized protocol for the manual solid-phase synthesis of a peptide incorporating an Fmoc-protected amino acid, which can be adapted for this compound.

General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps of swelling the resin, deprotection of the Fmoc group, and coupling of the next Fmoc-amino acid.

Materials:

-

Fmoc-protected amino acids (including this compound)

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

-

Shaker or nitrogen bubbling system for agitation

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the synthesis vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound, 3-5 equivalents relative to the resin loading) and coupling reagents (e.g., HBTU/HOBt, equivalent to the amino acid) in DMF.

-

Add DIPEA (2-3 equivalents relative to the amino acid) to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To confirm the completion of the coupling reaction, a ninhydrin test can be performed. A negative result (no color change) indicates a complete reaction.

-

Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane). The exact composition of the cocktail depends on the amino acid composition of the peptide.

-

Visualizing the Workflow and Rationale

To better illustrate the processes and concepts discussed, the following diagrams are provided.